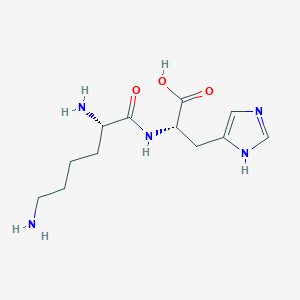
Lysylhistidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidine, L-lysyl- is a dipeptide composed of the amino acids L-histidine and L-lysine. This compound is known for its role in various biological processes, including protein synthesis and enzyme function. L-histidine is an essential amino acid that plays a critical role in the production of histamine, a vital compound in immune responses, gastric acid secretion, and neurotransmission. L-lysine is another essential amino acid important for protein synthesis, enzyme activity, and collagen formation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-lysyl- typically involves the coupling of L-histidine and L-lysine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of L-Histidine, L-lysyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Escherichia coli strains can be modified to overproduce L-histidine and L-lysine, which are then extracted and purified. The purified amino acids are subsequently coupled using chemical synthesis methods to form the dipeptide.
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidine, L-lysyl- can undergo various chemical reactions, including:
Oxidation: The imidazole ring of L-histidine can be oxidized to form products like 2-oxo-histidine.
Reduction: The amino groups of L-lysine can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 2-oxo-histidine and other oxidized derivatives.
Reduction: Secondary amines and reduced lysine derivatives.
Substitution: Alkylated or acylated histidine and lysine derivatives.
Applications De Recherche Scientifique
L-Histidine, L-lysyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects in conditions like inflammation and immune disorders.
Industry: Utilized in the production of functional foods and dietary supplements.
Mécanisme D'action
The mechanism of action of L-Histidine, L-lysyl- involves its interaction with various molecular targets and pathways. L-histidine can be converted to histamine, which binds to histamine receptors and mediates immune responses, gastric acid secretion, and neurotransmission. L-lysine is involved in collagen formation and can inhibit the replication of certain viruses by competing with arginine.
Comparaison Avec Des Composés Similaires
L-Histidine, L-lysyl- can be compared with other dipeptides such as L-alanyl-L-glutamine and L-glycyl-L-tyrosine. Unlike these dipeptides, L-Histidine, L-lysyl- contains both an imidazole ring and a basic side chain, which confer unique chemical properties and biological activities. The presence of both L-histidine and L-lysine in a single molecule allows for diverse interactions with enzymes and receptors, making it a versatile compound in research and industry.
List of Similar Compounds
- L-Alanyl-L-glutamine
- L-Glycyl-L-tyrosine
- L-Arginyl-L-aspartate
- L-Serinyl-L-threonine
Propriétés
Numéro CAS |
35170-01-5 |
|---|---|
Formule moléculaire |
C12H21N5O3 |
Poids moléculaire |
283.33 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H21N5O3/c13-4-2-1-3-9(14)11(18)17-10(12(19)20)5-8-6-15-7-16-8/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1 |
Clé InChI |
IGRMTQMIDNDFAA-UWVGGRQHSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


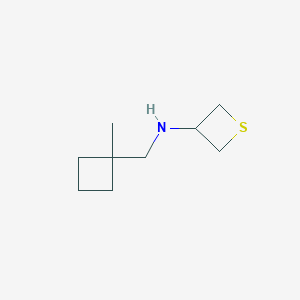
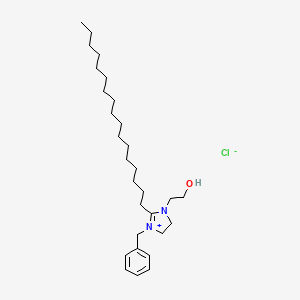

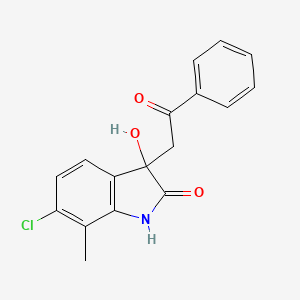
![1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12930459.png)

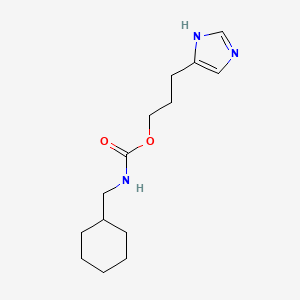
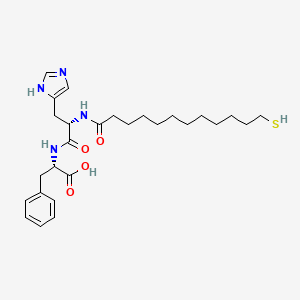
![4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B12930474.png)

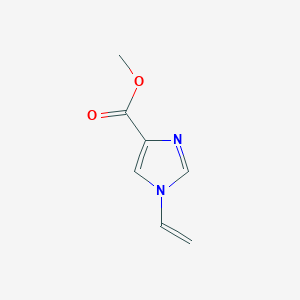
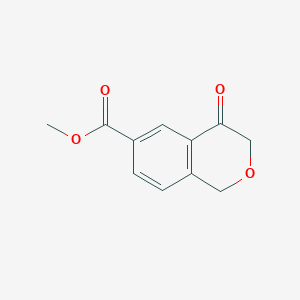

![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
